molecular formula C8H19ClFNO B1492250 4-(Tert-butoxy)-2-fluorobutan-1-amine hydrochloride CAS No. 2098025-67-1

4-(Tert-butoxy)-2-fluorobutan-1-amine hydrochloride

Cat. No.: B1492250
CAS No.: 2098025-67-1
M. Wt: 199.69 g/mol
InChI Key: SNQNBZVLMNSOHD-UHFFFAOYSA-N
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Description

4-(Tert-butoxy)-2-fluorobutan-1-amine hydrochloride is a chemical compound with potential applications in various fields of science and industry. This compound features a fluorine atom and a tert-butoxy group attached to a butan-1-amine backbone, making it a unique molecule with interesting chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-(Tert-butoxy)butan-1-ol and 2-fluorobutan-1-amine as starting materials.

  • Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 4-(Tert-butoxy)butan-1-ol with the amine group in 2-fluorobutan-1-amine under acidic conditions.

  • Industrial Production Methods: On an industrial scale, this compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding carbonyl compounds.

  • Reduction: Reduction reactions can convert the fluorine atom to a hydrogen atom, resulting in a different compound.

  • Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 4-(Tert-butoxy)-2-fluorobutan-1-one

  • Reduction: 4-(Tert-butoxy)-butan-1-amine

  • Substitution: 4-(Tert-butoxy)-2-azidobutan-1-amine

Scientific Research Applications

Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can be employed in biochemical studies to understand the role of fluorinated compounds in biological systems. Medicine: Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Tert-butoxy)-2-fluorobutan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

  • 4-(Tert-butoxy)butan-1-amine

  • 2-fluorobutan-1-amine

  • 4-(Tert-butoxy)butan-1-ol

Uniqueness: The presence of both the fluorine atom and the tert-butoxy group in the same molecule gives 4-(Tert-butoxy)-2-fluorobutan-1-amine hydrochloride unique chemical properties compared to its similar compounds.

Properties

IUPAC Name

2-fluoro-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18FNO.ClH/c1-8(2,3)11-5-4-7(9)6-10;/h7H,4-6,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQNBZVLMNSOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCC(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Tert-butoxy)-2-fluorobutan-1-amine hydrochloride
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4-(Tert-butoxy)-2-fluorobutan-1-amine hydrochloride
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4-(Tert-butoxy)-2-fluorobutan-1-amine hydrochloride
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4-(Tert-butoxy)-2-fluorobutan-1-amine hydrochloride
Reactant of Route 6
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